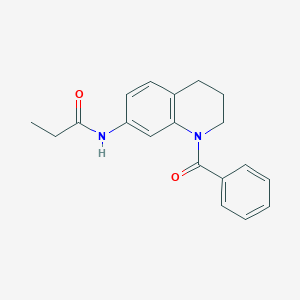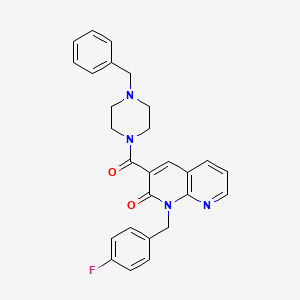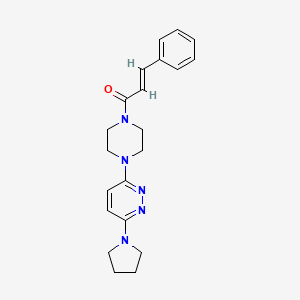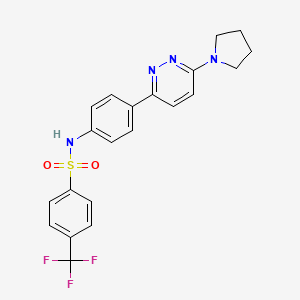![molecular formula C20H18BrN5O2 B11260611 7-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260611.png)
7-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- This compound belongs to the class of triazolopyrimidines , which exhibit diverse biological activities.
- Its chemical structure consists of a triazolo[1,5-a]pyrimidine core with a carboxamide group and substituents at specific positions.
- The compound’s systematic name reflects its substituents: 7-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide .
準備方法
Synthetic Routes: While specific synthetic routes may vary, one common approach involves cyclization of appropriate precursors. For example, a reaction between an and a can yield the desired compound.
Reaction Conditions: These reactions typically occur under mild conditions, often in organic solvents.
Industrial Production: Industrial-scale production methods may involve continuous flow processes or batch reactions. Optimization for yield, purity, and safety is crucial.
化学反応の分析
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified substituents, affecting solubility, bioactivity, and other properties.
科学的研究の応用
Chemistry: Researchers study its reactivity, stability, and applications in organic synthesis.
Biology: It may serve as a scaffold for designing bioactive compounds (e.g., kinase inhibitors).
Medicine: Investigations explore its potential as an antitumor, antiviral, or anti-inflammatory agent.
Industry: Applications include materials science (e.g., organic semiconductors) and drug development.
作用機序
Targets: The compound likely interacts with specific proteins or enzymes.
Pathways: It may modulate signaling pathways (e.g., MAPK, PI3K/Akt) or affect cellular processes (e.g., apoptosis).
類似化合物との比較
Uniqueness: Its specific substituents and fused triazolopyrimidine core distinguish it.
Similar Compounds: Other triazolopyrimidines include
特性
分子式 |
C20H18BrN5O2 |
|---|---|
分子量 |
440.3 g/mol |
IUPAC名 |
7-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H18BrN5O2/c1-12-17(19(27)25-15-7-9-16(28-2)10-8-15)18(13-3-5-14(21)6-4-13)26-20(24-12)22-11-23-26/h3-11,18H,1-2H3,(H,25,27)(H,22,23,24) |
InChIキー |
MKYQULNZXALEBA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Br)C(=O)NC4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-diethoxy-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11260537.png)

![Ethyl 4-({[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B11260544.png)

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,3-diphenylpropyl)acetamide](/img/structure/B11260555.png)
![N-(4-Ethylphenyl)-2-[[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]thio]acetamide](/img/structure/B11260563.png)
![7-(4-bromophenyl)-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260572.png)

![N1-(2,6-dimethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11260581.png)
![N-[3-({7-Chloro-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11260589.png)
![N-isopropyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B11260596.png)

![N-(4-chlorobenzyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11260601.png)

